2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one
Description
2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one is a bicyclic organic compound featuring a partially hydrogenated pyridine ring (tetrahydropyridinone) substituted with an ethenyl group at the 2-position. The ethenyl group introduces reactivity for further functionalization, while the tetrahydropyridinone core provides a rigid scaffold that can influence molecular interactions.
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
2-ethenyl-2,3-dihydro-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9NO/c1-2-6-5-7(9)3-4-8-6/h2-4,6,8H,1,5H2 |
InChI Key |
VHKMSGHGUHCVEN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC(=O)C=CN1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-ethenyl-1,2,3,4-tetrahydropyridin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-vinylpyridine with hydrogen peroxide in the presence of a catalyst to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydropyridine derivatives.
Substitution: The ethenyl group can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-ethenyl-1,2,3,4-tetrahydropyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is attributed to its ability to inhibit key enzymes or disrupt cellular processes in protozoan parasites . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one can be contextualized by comparing it to related tetrahydropyridinone derivatives. Below is a detailed analysis:
Structural Analogues
2-Phenyl-1,2,3,4-tetrahydropyridin-4-one Structure: Replaces the ethenyl group with a phenyl ring at the 2-position. Applications: Used as a precursor in alkaloid synthesis due to its rigid aromatic system .
1-(4-Methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one Structure: Extends the tetrahydropyridinone core into a fused pyrimidinone system with a methoxyphenyl and thioxo group. Applications: Explored in medicinal chemistry for antitumor activity .
6-Acetyl-2-(hydroxymethyl)-1,2,3,4-tetrahydropyridin-4-one
- Structure : Substitutes the ethenyl group with acetyl and hydroxymethyl moieties.
- Properties : The polar hydroxymethyl group improves solubility in aqueous media, while the acetyl group offers a site for nucleophilic attack.
- Applications : Studied for chelation properties in metal-ion binding .
Functional and Reactivity Comparisons
| Compound | Key Functional Groups | Reactivity | Stability |
|---|---|---|---|
| This compound | Ethenyl, tetrahydropyridinone | High (ethenyl enables cycloadditions) | Moderate (steric strain) |
| 2-Phenyl-1,2,3,4-tetrahydropyridin-4-one | Phenyl, tetrahydropyridinone | Low (aromatic stabilization) | High |
| 1-(4-Methoxyphenyl)-2-thioxo-... | Thioxo, methoxyphenyl, fused rings | Moderate (thioxo participates in redox) | High (planar fused system) |
| 6-Acetyl-2-(hydroxymethyl)-... | Acetyl, hydroxymethyl | High (nucleophilic sites) | Low (hydrolytic sensitivity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
